molecular formula C18H14F6O B12639623 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one CAS No. 960591-82-6

1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one

Cat. No.: B12639623
CAS No.: 960591-82-6
M. Wt: 360.3 g/mol
InChI Key: RWHUCISZNKTXLN-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two distinct phenyl groups, each substituted with trifluoromethyl and dimethyl groups, respectively. The presence of these substituents imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 2,6-dimethylphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the desired product. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, other substituted phenyl compounds.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)acetophenone: Shares the trifluoromethyl substitution but lacks the dimethylphenyl group.

    2,6-Dimethylphenylacetic acid: Contains the dimethylphenyl group but lacks the trifluoromethyl substitution.

    1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Similar structure but with an alcohol functional group instead of a ketone.

Uniqueness

1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one is unique due to the combination of trifluoromethyl and dimethylphenyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity, stability, and potential for diverse applications in various fields.

Properties

CAS No.

960591-82-6

Molecular Formula

C18H14F6O

Molecular Weight

360.3 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethanone

InChI

InChI=1S/C18H14F6O/c1-10-4-3-5-11(2)15(10)9-16(25)12-6-13(17(19,20)21)8-14(7-12)18(22,23)24/h3-8H,9H2,1-2H3

InChI Key

RWHUCISZNKTXLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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